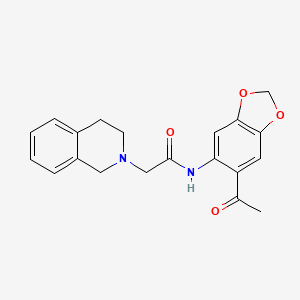

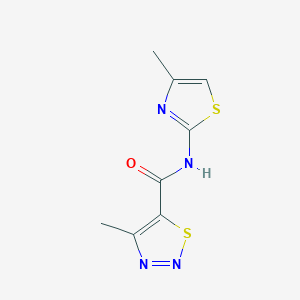

![molecular formula C19H19NO4 B4623631 2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4623631.png)

2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate involves various chemical reactions, including Knoevenagel condensation, cyclocondensation, and reactions with different organic substrates. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized by Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions, showcasing a method that might be analogous to the synthesis of the compound (Kumar et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds with similar structures is often performed using single crystal X-ray diffraction and spectroscopic methods (FT-IR, NMR). For example, the molecular structure of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline was reported, providing insights into intermolecular interactions and molecular geometry, which are crucial for understanding the behavior of 2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate at a molecular level (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds can be elucidated through various analyses, such as NBO analysis, HOMO and LUMO analysis, and molecular electrostatic potential mapping. These analyses help in understanding the stability, charge distribution, and reactivity of the molecule. For instance, FT-IR and molecular structure analysis, along with hyperpolarizability and MEP studies, were conducted on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, offering insights into the chemical properties and reactivity of similar compounds (Raju et al., 2015).

Physical Properties Analysis

Physical properties such as thermal stability, crystalline structure, and melting point are essential for understanding the behavior of chemical compounds. The thermal stability and melting point can be determined using techniques like TGA and DTA, as demonstrated in the characterization of similar compounds. These properties are crucial for applications requiring specific temperature conditions (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of compounds like 2-oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate are closely related to their molecular structure and reactivity. Techniques such as NMR, FT-IR, and UV-Vis spectroscopy, alongside computational methods like DFT calculations, provide comprehensive insights into the molecule's electron distribution, potential reaction sites, and overall chemical behavior. For example, DFT calculations and spectroscopic methods were used to investigate the reactive properties and spectroscopic characterization of 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, shedding light on the potential reactivity of similar compounds (Mary et al., 2017).

Aplicaciones Científicas De Investigación

Molecular Docking and Biological Activity

Research by Vanasundari et al. (2018) explored molecular docking, vibrational, structural, electronic, and optical characteristics of butanoic acid derivatives through experimental and theoretical studies. These compounds exhibited stability due to hyper-conjugative interactions and charge delocalization, as assessed using natural bond orbital (NBO) analysis. The compounds were also identified as promising candidates for nonlinear optical materials due to their dipole moment and first hyperpolarizability. Importantly, the study concluded that these butanoic acid derivatives potentially inhibit Placenta growth factor (PIGF-1), suggesting significant biological activities and pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Chemical Synthesis and Application

Another area of application includes the synthesis of specific compounds for material science and chemistry. McCombie et al. (1991) detailed a method for the generation and in situ acylation of enaminone anions, which facilitated the synthesis of various compounds including 3-carbethoxy-4-pyrones and related derivatives. This method offers a pathway for creating specialized chemical structures, potentially useful in developing new materials or chemical reagents (McCombie, Metz, Nazareno, Shankar, & Tagat, 1991).

Optical and Material Science

Research into the molecular structure, first-order hyperpolarizability, and NBO analysis of related compounds has provided insights into their potential as nonlinear optical materials. Studies have shown these compounds exhibit significant hyperpolarizability, indicating their utility in the development of new optical materials with potential applications in lasers, telecommunications, and computing (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).

Biosynthesis and Metabolic Studies

In the context of biosynthesis and metabolism, studies have demonstrated the role of compounds derived from methionine, such as 4-methylthio-2-oxobutanoate, in the biosynthesis of glucosinolates and ethylene, showing their importance in plant biochemistry and potential agricultural applications. These studies contribute to understanding the metabolic pathways in plants and could lead to the development of new agricultural technologies or products (Falk, Vogel, Textor, Bartram, Hick, Pickett, & Gershenzon, 2004).

Propiedades

IUPAC Name |

phenacyl 4-(4-methylanilino)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-14-7-9-16(10-8-14)20-18(22)11-12-19(23)24-13-17(21)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPJMXWRCJPHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-phenylethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

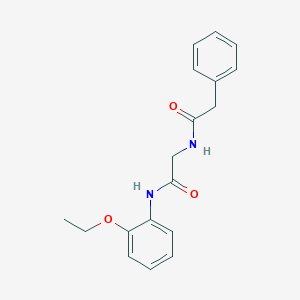

![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)

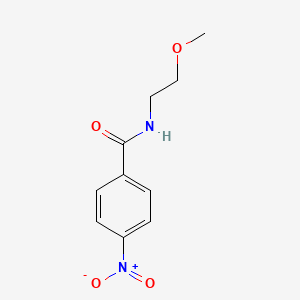

![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)

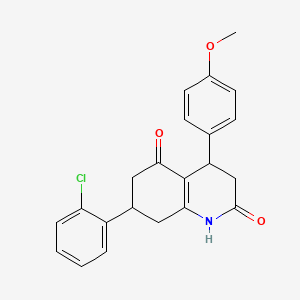

![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)

![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)

![ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4623640.png)

![4-ethoxy-N,3-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4623643.png)

![diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4623646.png)